molecular formula C11H13N3O5S2 B14380175 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide CAS No. 89846-93-5

4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide

Cat. No.: B14380175
CAS No.: 89846-93-5
M. Wt: 331.4 g/mol
InChI Key: GZLWEWMFWXTHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is an organic compound characterized by the presence of a disulfide bond and nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N-methylbutanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The nitro groups can participate in electron transfer reactions, affecting cellular processes. The compound may interact with proteins, enzymes, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.

    Bis(2,4-dinitrophenyl) disulfide: Similar structure but lacks the N-methylbutanamide moiety.

    2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.

Uniqueness

4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is unique due to the combination of its disulfide bond and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of the N-methylbutanamide moiety further differentiates it from other similar compounds, providing additional functional versatility.

Properties

CAS No.

89846-93-5

Molecular Formula

C11H13N3O5S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)disulfanyl]-N-methylbutanamide

InChI

InChI=1S/C11H13N3O5S2/c1-12-11(15)3-2-6-20-21-10-5-4-8(13(16)17)7-9(10)14(18)19/h4-5,7H,2-3,6H2,1H3,(H,12,15)

InChI Key

GZLWEWMFWXTHGY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.